Malate

Descripción general

Descripción

Malate, also known as 2-hydroxybutanedioic acid, is a dicarboxylic acid that plays a crucial role in the citric acid cycle, which is a key metabolic pathway in all aerobic organisms. It is naturally found in many fruits, especially apples, and contributes to their sour taste. This compound exists in two stereoisomeric forms: L-malate and D-malate, with L-malate being the naturally occurring form.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Biocatalysis: One of the primary methods for producing L-malate is through the enzymatic transformation of fumarate to L-malate.

Microbial Fermentation: Another method involves the use of genetically engineered microorganisms to convert substrates like glucose into L-malate.

Chemical Synthesis: L-malate can also be synthesized chemically by the hydration of maleic acid or fumaric acid.

Industrial Production Methods

Industrial production of L-malate often employs microbial fermentation due to its cost-effectiveness and sustainability. The process involves the use of industrially relevant strains of microorganisms that are engineered to enhance malate production. The fermentation is carried out in large bioreactors with continuous monitoring and optimization of conditions to maximize yield .

Análisis De Reacciones Químicas

Types of Reactions

Reduction: This compound can be reduced to succinate in the glyoxylate cycle, a variation of the citric acid cycle.

Common Reagents and Conditions

Oxidation: Requires this compound dehydrogenase and NAD+ as a cofactor.

Reduction: Involves enzymes like this compound synthase and specific cofactors.

Substitution: Typically requires acidic or basic conditions and specific catalysts depending on the desired product

Major Products

Oxaloacetate: Formed from the oxidation of this compound.

Succinate: Produced from the reduction of this compound.

This compound Esters: Result from substitution reactions involving this compound

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Malate is utilized in the pharmaceutical industry primarily for its role as a drug absorption enhancer. L-malic acid, a form of this compound, is often included in amino acid infusions aimed at improving liver function and enhancing the bioavailability of certain medications .

Case Study: Drug Absorption Improvement

- Study Reference : Research has shown that formulations containing L-malic acid can significantly improve the absorption rates of specific drugs when compared to standard formulations .

- Implications : This application is particularly beneficial for patients requiring efficient drug delivery systems, such as those with liver impairments.

Food and Beverage Industry

This compound is widely used as a food additive due to its properties as an acidity regulator and flavor enhancer. Sodium this compound, derived from malic acid, is commonly employed in processed foods to improve flavor profiles and extend shelf life .

| Application | Functionality |

|---|---|

| Flavoring Agent | Enhances taste |

| Acidity Regulator | Maintains pH levels |

| Preservative | Extends shelf life |

Case Study: Use in Processed Foods

- Example : Sodium this compound is frequently added to meat products and beverages to enhance flavor while acting as a preservative .

- Market Insights : The global market for sodium this compound is expected to grow significantly due to increasing demand for processed foods.

Agricultural Applications

In agriculture, this compound serves as a component in fertilizers and soil amendments. Its role in enhancing nutrient uptake by plants makes it valuable for improving crop yields.

Case Study: Nutrient Uptake Enhancement

- Research Findings : Studies indicate that this compound can facilitate the absorption of essential nutrients like calcium and magnesium in plants, leading to improved growth and resilience against environmental stressors .

Biotechnology and Industrial Applications

The biotechnological potential of this compound extends to its use in microbial fermentation processes for producing biodegradable polymers such as polymalic acid. This aspect underscores this compound's significance in sustainable manufacturing practices.

| Application | Description |

|---|---|

| Biodegradable Polymers | Used in the production of polymalic acid |

| Microbial Fermentation | Employed in environmentally friendly synthesis |

Case Study: Polymalic Acid Production

- Study Reference : Recent advancements have highlighted microbial methods for synthesizing L-malic acid that are more environmentally sustainable compared to traditional petrochemical methods .

- Future Prospects : Ongoing research aims to optimize these microbial processes using advanced synthetic biology techniques.

Health and Nutritional Supplements

This compound is also recognized for its health benefits, particularly when combined with magnesium. Magnesium this compound has been shown to provide enhanced bioavailability of magnesium, making it effective for treating conditions like chronic pain and migraines .

Case Study: Magnesium this compound Efficacy

Mecanismo De Acción

Malate exerts its effects primarily through its role in the citric acid cycle. It is converted to oxaloacetate by this compound dehydrogenase, which is a key step in the cycle that generates energy in the form of adenosine triphosphate (ATP). This compound also acts as a carbon source for the synthesis of other important biomolecules and plays a role in the regulation of cellular pH .

Comparación Con Compuestos Similares

Similar Compounds

Succinic Acid: Another dicarboxylic acid involved in the citric acid cycle.

Fumaric Acid: An intermediate in the citric acid cycle that is converted to malate.

Tartaric Acid: A dicarboxylic acid similar in structure to this compound but with different functional properties

Uniqueness of this compound

This compound is unique due to its dual role in both the citric acid cycle and the glyoxylate cycle. It serves as a key intermediate in energy production and metabolic regulation. Additionally, its ability to undergo various chemical reactions makes it a versatile compound in both biological and industrial applications .

Actividad Biológica

Malate, a dicarboxylic organic acid, plays significant roles in various biological processes across different organisms. Its biological activity is particularly notable in metabolic pathways, cellular signaling, and plant physiology. This article delves into the multifaceted biological activities of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is primarily involved in the tricarboxylic acid (TCA) cycle and serves as a crucial intermediate in several metabolic pathways. It is synthesized from oxaloacetate and is converted back to oxaloacetate by this compound dehydrogenase. The compound is found abundantly in fruits and vegetables and is integral to both plant and microbial metabolism.

Key Functions of this compound

- Metabolic Regulation : this compound acts as a substrate in the TCA cycle, influencing energy production.

- pH Regulation : In plants, this compound contributes to the regulation of cellular pH and ion balance.

- Carbon Source : Certain bacteria utilize this compound as a primary carbon source, adapting their metabolic pathways accordingly.

1. This compound's Role in Plant Metabolism

Research indicates that this compound significantly impacts mitochondrial function and metabolic flux in plants. A study on the pyruvate dehydrogenase complex (PDC) revealed that this compound enhances PDC activity in isolated mitochondria from pea and barley leaves, suggesting its role in energy metabolism under varying conditions .

Table 1: Effects of this compound on PDC Activity

| Concentration of this compound (mM) | PDC Activity (Fold Increase) |

|---|---|

| 0.1 | 1.5 |

| 0.5 | 2.0 |

| 1.0 | Saturated |

2. Microbial Utilization of this compound

In the bacterium Laribacter hongkongensis, this compound serves as a preferred carbon source, inhibiting alternative carbon source utilization while enhancing central metabolic pathways . RNA-sequencing analyses demonstrated that this compound supplementation affects gene expression related to nitrogen metabolism and respiratory functions.

Case Study: Growth Kinetics

A study assessing growth kinetics found that L. hongkongensis exhibited increased growth rates when cultured with this compound compared to other carbon sources:

- Growth Rate with this compound : OD600 = 0.8 after 12 hours

- Growth Rate without this compound : OD600 = 0.5 after 12 hours

3. Impact on Fruit Development

This compound accumulation has been linked to starch metabolism and ripening processes in fruits such as tomatoes and apples. In transgenic apple studies, overexpression of this compound dehydrogenase genes resulted in increased this compound levels, enhancing sucrose synthesis during fruit development .

Table 2: Metabolic Changes in Transgenic Apples

| Gene Overexpression | This compound Concentration (mg/g) | Sucrose Concentration (mg/g) |

|---|---|---|

| MdcyMDH1 | 15 | 25 |

| Control | 8 | 15 |

Enzymatic Activity

This compound participates in various enzymatic reactions:

- This compound Dehydrogenase : Catalyzes the interconversion between this compound and oxaloacetate, crucial for maintaining redox balance within mitochondria .

- Malic Enzyme : Converts this compound to pyruvate while producing NADPH, which is vital for biosynthetic processes.

Cellular Signaling

This compound influences cellular signaling pathways by modulating pH levels and acting as a signaling molecule that can affect gene expression related to stress responses .

Propiedades

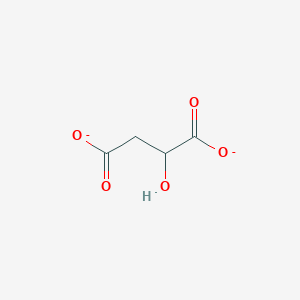

IUPAC Name |

2-hydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEPYKJPYRNKOW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O5-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00933521 | |

| Record name | 2-Hydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149-61-1 | |

| Record name | DL-Malate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanedioic acid, hydroxy-, ion(2)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.